1-(2-Methylphenyl)-2-methyl-2-propanol

Lipophilicity Molecular Weight Physicochemical Properties

1-(2-Methylphenyl)-2-methyl-2-propanol (CAS 34577-30-5) is a tertiary alcohol characterized by an ortho-tolyl group attached to a branched propanol backbone. With a molecular formula of C11H16O and a molecular weight of 164.24 g/mol , it is primarily utilized as an intermediate in organic synthesis, notably in the production of fragrances, pharmaceuticals, and specialty chemicals.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 34577-30-5
Cat. No. B3261606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)-2-methyl-2-propanol
CAS34577-30-5
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(C)(C)O
InChIInChI=1S/C11H16O/c1-9-6-4-5-7-10(9)8-11(2,3)12/h4-7,12H,8H2,1-3H3
InChIKeyNWWKYANPAPELTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylphenyl)-2-methyl-2-propanol (CAS 34577-30-5) for Research Procurement: A Tertiary Alcohol Intermediate


1-(2-Methylphenyl)-2-methyl-2-propanol (CAS 34577-30-5) is a tertiary alcohol characterized by an ortho-tolyl group attached to a branched propanol backbone. With a molecular formula of C11H16O and a molecular weight of 164.24 g/mol , it is primarily utilized as an intermediate in organic synthesis, notably in the production of fragrances, pharmaceuticals, and specialty chemicals [1]. Its structural features include a calculated LogP of 2.30842 and a polar surface area (PSA) of 20.23 Ų , indicating moderate lipophilicity.

Why 1-(2-Methylphenyl)-2-methyl-2-propanol Cannot Be Substituted with Unsubstituted Phenyl Analogs


The specific ortho-methyl substitution on the phenyl ring of 1-(2-Methylphenyl)-2-methyl-2-propanol introduces steric hindrance and alters the electron density of the aromatic system compared to unsubstituted analogs like 2-methyl-1-phenyl-2-propanol (CAS 100-86-7) or positional isomers. This structural nuance directly impacts its reactivity in subsequent synthetic steps, such as the Pd(II)-catalyzed hydroxyl-directed C-H olefination reported for similar tertiary alcohols , where the ortho-substituent can influence regioselectivity and reaction yields. Furthermore, its molecular weight (164.24 g/mol) and LogP (2.31) differ from the unsubstituted analog (150.22 g/mol; LogP ~2.0) [1], affecting physical properties and handling, which are critical in both medicinal chemistry and fragrance formulation contexts.

Quantitative Differentiation of 1-(2-Methylphenyl)-2-methyl-2-propanol (CAS 34577-30-5) Against Analogs


Molecular Weight and LogP Differentiation from Unsubstituted Analog 2-Methyl-1-phenyl-2-propanol

1-(2-Methylphenyl)-2-methyl-2-propanol exhibits a higher molecular weight (164.24 g/mol) and a higher calculated LogP (2.30842) compared to its unsubstituted phenyl analog, 2-methyl-1-phenyl-2-propanol (150.22 g/mol; LogP ~2.0) . The increased lipophilicity and mass are attributable to the additional ortho-methyl group on the aromatic ring .

Lipophilicity Molecular Weight Physicochemical Properties

Storage Requirement Differentiation from Room Temperature-Stable Analog

Multiple vendor technical datasheets specify a refrigerated storage condition of 2-8°C for 1-(2-Methylphenyl)-2-methyl-2-propanol to ensure long-term stability . In contrast, the close analog 2-methyl-1-phenyl-2-propanol is routinely specified for storage at room temperature (20°C) , suggesting a difference in thermal stability or handling requirements.

Storage Stability Chemical Procurement Inventory Management

Role as an Intermediate in Ortho-Substituted Synthesis Pathways

1-(2-Methylphenyl)-2-methyl-2-propanol, bearing a tertiary alcohol and an ortho-methyl group, is structurally suited as a substrate in Pd(II)-catalyzed hydroxyl-directed C-H olefination reactions, a methodology established for similar tertiary alcohols . While direct quantitative yield data for this specific compound is absent, the literature supports the utility of ortho-substituted tertiary alcohols in directing C-H activation, a feature not available with simple unsubstituted or para-substituted analogs. This positions it as a valuable scaffold for constructing complex molecules, as suggested by patent activity around its derivatives for next-generation therapeutics [1].

Synthetic Intermediate C-H Activation Ortho-Substitution

Recommended Application Scenarios for 1-(2-Methylphenyl)-2-methyl-2-propanol Based on Current Evidence


Synthesis of Ortho-Substituted Fragrance and Flavor Compounds

Its structure, featuring an ortho-methylphenyl group, makes it a valuable intermediate for synthesizing aromatic compounds where a specific ortho-substitution pattern is required for olfactory or flavor properties. This is supported by its use as an intermediate in fragrance production [1].

C-H Activation and Directed Functionalization in Medicinal Chemistry

The compound's tertiary alcohol and ortho-methylphenyl group create a sterically and electronically unique environment, making it a suitable substrate for hydroxyl-directed C-H activation methodologies . This allows for the site-selective installation of functional groups to generate libraries of derivatives for drug discovery, a capability not easily achieved with simpler analogs.

Building Block for Next-Generation Therapeutics

Patented methodologies for its synthesis and derivatives underscore commercial interest in leveraging its unique properties for creating next-generation therapeutics [2]. This positions it as a strategic procurement choice for medicinal chemistry groups aiming to explore novel chemical space.

Comparative Physicochemical Studies in Lead Optimization

Given its quantifiable differences in molecular weight and LogP compared to the unsubstituted analog , this compound can serve as a key comparator in studies examining the impact of ortho-methyl substitution on compound lipophilicity, permeability, and overall drug-likeness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methylphenyl)-2-methyl-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.